Apatinib's Core Mechanism of Action in Angiogenesis: An In-Depth Technical Guide
Apatinib's Core Mechanism of Action in Angiogenesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatinib, a novel small-molecule tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in oncology, primarily through its potent anti-angiogenic properties. This guide provides a comprehensive technical overview of the core mechanism by which apatinib exerts its anti-angiogenic effects. It delves into the molecular interactions, signaling pathways, and cellular consequences of apatinib administration, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction: The Role of Angiogenesis in Cancer and Apatinib as a Targeted Therapy
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis.[1] Tumors require a dedicated blood supply to obtain essential nutrients and oxygen and to eliminate metabolic waste. The vascular endothelial growth factor (VEGF) signaling pathway is a principal regulator of angiogenesis.[1] Apatinib is an orally administered, selective TKI that primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the main mediator of the pro-angiogenic signals induced by VEGF.[1][2] By inhibiting this key receptor, apatinib effectively disrupts the signaling cascade that drives tumor-associated neovascularization.[3]
Molecular Target and Binding Mechanism
Apatinib's primary molecular target is the intracellular tyrosine kinase domain of VEGFR-2.[4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding action prevents the autophosphorylation of the receptor, which is a critical step for its activation following the binding of its ligand, VEGF-A.[4] The inhibition of VEGFR-2 autophosphorylation effectively blocks the initiation of downstream signaling cascades.[4]
Inhibition of VEGFR-2 Signaling Pathways
Upon activation by VEGF, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote endothelial cell proliferation, migration, survival, and permeability. Apatinib's blockade of VEGFR-2 phosphorylation disrupts these critical signaling axes.
The PLCγ-PKC-Raf-MEK-ERK Pathway
One of the major signaling cascades downstream of VEGFR-2 is the Phospholipase C gamma (PLCγ) - Protein Kinase C (PKC) - Raf - Mitogen-activated protein kinase kinase (MEK) - Extracellular signal-regulated kinase (ERK) pathway. Activated PLCγ leads to the activation of PKC, which in turn activates the Raf-MEK-ERK cascade. This pathway is pivotal for transmitting mitogenic signals to the nucleus, promoting endothelial cell proliferation.[5] Apatinib's inhibition of VEGFR-2 phosphorylation prevents the activation of this pathway, thereby arresting endothelial cell proliferation.[5]
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical downstream effector of VEGFR-2. Activation of this pathway promotes endothelial cell survival, proliferation, and migration.[6][7] Apatinib has been shown to suppress the phosphorylation of key components of this pathway, including Akt and mTOR, in endothelial and tumor cells.[6][7] This inhibition contributes significantly to the anti-angiogenic and anti-tumor effects of the drug.
Other Relevant Signaling Pathways
Apatinib has also been reported to modulate other signaling pathways involved in angiogenesis and cancer progression, including the STAT3 and Src signaling pathways, although its inhibitory effects on these are generally less potent than on VEGFR-2.[6]
Cellular Effects on Endothelial Cells
The inhibition of VEGFR-2 signaling by apatinib translates into several key cellular effects on endothelial cells, which are the fundamental building blocks of blood vessels:
-
Inhibition of Proliferation: By blocking the pro-mitogenic signals, apatinib effectively halts the proliferation of endothelial cells, a prerequisite for the expansion of the vascular network.[2]
-
Inhibition of Migration: Endothelial cell migration is essential for the sprouting of new vessels. Apatinib has been demonstrated to significantly impair the migratory capacity of endothelial cells.[2]
-
Inhibition of Tube Formation: The ability of endothelial cells to organize into three-dimensional capillary-like structures, a process known as tube formation, is a critical step in angiogenesis. Apatinib potently inhibits this process in in vitro models.[2]
-
Induction of Apoptosis: In some contexts, apatinib has been shown to induce apoptosis (programmed cell death) in endothelial cells, further contributing to the regression of tumor vasculature.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of apatinib in inhibiting angiogenesis-related processes.
Table 1: In Vitro Inhibitory Activity of Apatinib
| Parameter | Cell Line/Assay | IC50 Value | Reference |
| VEGFR-2 Kinase Activity | Cell-free assay | 1 nM | [2] |
| c-Kit Kinase Activity | Cell-free assay | 429 nM | [2] |
| c-Src Kinase Activity | Cell-free assay | 530 nM | [2] |
| RET Kinase Activity | Cell-free assay | 13 nM | [2] |
| Hepatocellular Carcinoma Cell Proliferation | SK-Hep-1 | 1.51 µmol/L | [8] |
| Hepatocellular Carcinoma Cell Proliferation | PLC/PRF/5 | 14.86 µmol/L | [8] |
| Gastric Cancer Cell Proliferation | KATO-III | < 10 µM | [9] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of Apatinib
| Animal Model | Tumor Type | Apatinib Dose | Endpoint | Result | Reference |
| Nude Mice | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 150 mg/kg/day | Tumor Growth Inhibition | Significant inhibition, comparable to sunitinib | [10] |
| Nude Mice | Pancreatic Neuroendocrine Tumor (PNET) Xenograft | 150 mg/kg/day | Microvessel Density | Significant reduction | [10] |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft | Not specified | Tumor Growth Inhibition | Significant inhibition | [11] |
| Nude Mice | Nasopharyngeal Carcinoma Xenograft | Not specified | Microvessel Density (CD31+) | Significant reduction | [11] |
| Nude Mice | Gastric Cancer Xenograft | 50 mg/kg (low-dose) | Tumor Inhibition Rate | 23.34% ± 0.09% | [12] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of apatinib's anti-angiogenic effects.
In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial growth medium and allowed to adhere overnight.
-
Treatment: The medium is replaced with a basal medium containing various concentrations of apatinib. A positive control (e.g., VEGF) and a vehicle control (DMSO) are included.
-
Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.[13]
In Vitro Endothelial Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Treatment: The cells are washed with PBS to remove debris, and fresh medium containing different concentrations of apatinib or controls is added.
-
Image Acquisition: Images of the wound are captured at 0 hours and after a defined period (e.g., 12-24 hours) using an inverted microscope.
-
Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to quantify cell migration.[14]
In Vitro Endothelial Cell Tube Formation Assay
-
Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: HUVECs are harvested, resuspended in basal medium containing various concentrations of apatinib, and seeded onto the Matrigel-coated wells at a density of 1.5 x 10⁴ cells/well.
-
Incubation: The plate is incubated at 37°C for 4-12 hours.
-
Image Acquisition: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.
-
Quantification: The number of branch points and the total tube length are quantified using image analysis software to assess the extent of tube formation.[15][16]
Rat Aortic Ring Assay (Ex Vivo)
-
Aorta Excision: Thoracic aortas are harvested from euthanized rats under sterile conditions.
-
Ring Preparation: The aortas are cleaned of periadventitial fibro-adipose tissue and cross-sectioned into 1 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen gel or Matrigel in a 48-well plate.
-
Treatment: The rings are cultured in endothelial cell basal medium supplemented with growth factors and different concentrations of apatinib.
-
Observation: The outgrowth of microvessels from the aortic rings is monitored and photographed daily for 7-14 days.
-
Quantification: The extent of angiogenic sprouting is quantified by measuring the length and number of the microvessels.[17][18]
In Vivo Tumor Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., gastric, hepatocellular carcinoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into treatment groups and administered apatinib (e.g., by oral gavage) or a vehicle control daily.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.[10][11]
Western Blot Analysis for VEGFR-2 Phosphorylation
-
Cell Treatment and Lysis: HUVECs are starved and then pre-treated with apatinib before stimulation with VEGF. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified, and the ratio of p-VEGFR-2 to total VEGFR-2 is calculated to determine the extent of inhibition.[3][5]
Immunohistochemistry (IHC) for Microvessel Density (CD31 Staining)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections from the xenograft model are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer.
-
Staining: The sections are incubated with a primary antibody against the endothelial cell marker CD31.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the stained vessels.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Quantification: Microvessel density (MVD) is determined by counting the number of CD31-positive vessels in several high-power fields.[12][19]
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Apatinib inhibits VEGFR-2 signaling to block angiogenesis.
Caption: In vitro experimental workflow for assessing apatinib's effects.
Caption: Logical flow of apatinib's anti-angiogenic mechanism.
Conclusion
Apatinib exerts its potent anti-angiogenic effects through the highly selective inhibition of VEGFR-2. By competitively binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, apatinib effectively blocks receptor autophosphorylation and the activation of critical downstream signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK cascades. This molecular inhibition translates into profound cellular effects on endothelial cells, namely the suppression of proliferation, migration, and tube formation. The culmination of these actions is a robust inhibition of tumor angiogenesis, leading to a reduction in tumor growth and metastasis. The comprehensive data and methodologies presented in this guide underscore the well-defined mechanism of action of apatinib and provide a solid foundation for further research and clinical application in oncology.
References
- 1. dovepress.com [dovepress.com]
- 2. Apatinib regulates the glycolysis of vascular endothelial cells through PI3K/AKT/PFKFB3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Early presence of anti-angiogenesis-related adverse events as a potential biomarker of antitumor efficacy in metastatic gastric cancer patients treated with apatinib: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies [frontiersin.org]
- 8. Apatinib targets both tumor and endothelial cells in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apatinib inhibits tumor growth and angiogenesis in PNET models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apatinib inhibits VEGFR-2 and angiogenesis in an in vivo murine model of nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low-dose apatinib optimizes the vascular normalization and enhances the antitumor effect of PD-1 inhibitor in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apatinib suppresses the migration, invasion and angiogenesis of hepatocellular carcinoma cells by blocking VEGF and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apatinib weakens proliferation, migration, invasion, and angiogenesis of thyroid cancer cells through downregulating pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
